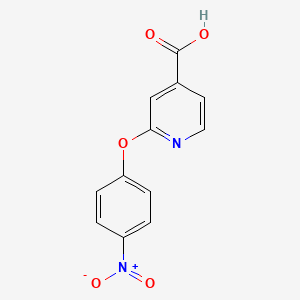

2-(4-硝基苯氧基)吡啶-4-羧酸

描述

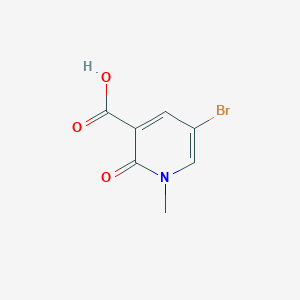

“2-(4-Nitrophenoxy)pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1183195-58-5 . It has a molecular weight of 260.21 . The IUPAC name for this compound is 2-(4-nitrophenoxy)isonicotinic acid . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-(4-Nitrophenoxy)pyridine-4-carboxylic acid” is 1S/C12H8N2O5/c15-12(16)8-5-6-13-11(7-8)19-10-3-1-9(2-4-10)14(17)18/h1-7H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-(4-Nitrophenoxy)pyridine-4-carboxylic acid” is a powder that is stored at room temperature .科学研究应用

Green Synthesis of Heterocyclic Compounds

2-(4-Nitrophenoxy)pyridine-4-carboxylic acid can serve as an effective catalyst in the green synthesis of heterocyclic compounds, such as pyrazolo[3,4-b]quinolinones . This process is environmentally friendly and offers high yields of the desired products, making it a valuable method in pharmaceutical chemistry .

Magnetic Nanoparticle Functionalization

This compound has been used to functionalize Fe3O4 nanoparticles , creating a magnetic catalyst that can be employed in the synthesis of pyrano[3,2-b]pyranone derivatives . The catalyst can be easily separated using an external magnet and is reusable without significant loss of efficiency .

Neuroprotective Applications

As an endogenous metabolite of L-tryptophan, derivatives of pyridine carboxylic acid have shown a range of neuroprotective effects. This suggests potential applications in the development of treatments for neurological disorders .

Immunological Effects

The immunomodulatory properties of pyridine carboxylic acid derivatives could be harnessed for therapeutic purposes, particularly in regulating immune responses and treating autoimmune diseases .

Anti-proliferative Effects

There is evidence to suggest that these compounds possess anti-proliferative effects, which could be explored for use in cancer therapy, specifically in the inhibition of tumor growth and proliferation .

Catalysis in Organic Synthesis

2-(4-Nitrophenoxy)pyridine-4-carboxylic acid can act as a catalyst in various organic synthesis reactions, contributing to the development of new synthetic methodologies that are more efficient and environmentally sustainable .

Development of Bioactive Molecules

The compound’s role in the synthesis of bioactive molecules is significant, especially in the context of drug design and discovery. Its use in multi-component reactions can lead to the creation of complex molecules with potential pharmacological applications .

Environmental Impact Reduction

Utilizing this compound in chemical synthesis can reduce the environmental impact by minimizing waste production and energy consumption. This aligns with the principles of green chemistry and sustainable development .

安全和危害

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

2-(4-nitrophenoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5/c15-12(16)8-5-6-13-11(7-8)19-10-3-1-9(2-4-10)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKWEGXVPGEEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenoxy)pyridine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)

![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)

![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)